3-benzyl-5-methyl-2,4-dioxo-N-(3-phenylpropyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
3-benzyl-5-methyl-2,4-dioxo-N-(3-phenylpropyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with benzyl, methyl, and phenylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-methyl-2,4-dioxo-N-(3-phenylpropyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials such as benzylamine, methyl acetoacetate, and phenylpropylamine under controlled conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the pyrrolo[3,2-d]pyrimidine ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-5-methyl-2,4-dioxo-N-(3-phenylpropyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrrolo[3,2-d]pyrimidine core are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkylating agents for introducing alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-benzyl-5-methyl-2,4-dioxo-N-(3-phenylpropyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-5-methyl-2,4-dioxo-N-(3-phenylpropyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thiadiazoles: Another class of heterocyclic compounds with diverse biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: Known for their wide range of biological activities, including antiviral and anti-inflammatory effects.
Uniqueness
3-benzyl-5-methyl-2,4-dioxo-N-(3-phenylpropyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of benzyl, methyl, and phenylpropyl groups on the pyrrolo[3,2-d]pyrimidine core sets it apart from other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
3-benzyl-5-methyl-2,4-dioxo-N-(3-phenylpropyl)-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-27-16-19(22(29)25-14-8-13-17-9-4-2-5-10-17)20-21(27)23(30)28(24(31)26-20)15-18-11-6-3-7-12-18/h2-7,9-12,16H,8,13-15H2,1H3,(H,25,29)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSNANXTJKZJDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NCCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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